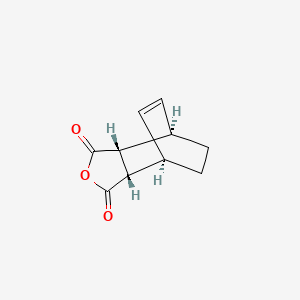

(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione

Description

This bicyclic anhydride features a 4,7-ethano bridge (two-carbon bridge) within its fused isobenzofuran-dione structure. The ethano bridge distinguishes it from methano (one-carbon) and epoxy-bridged analogs, influencing its steric and electronic properties.

Properties

IUPAC Name |

(1R,2R,6S,7R)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6-,7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHKILSPWGDWPR-DKXJUACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1C3C2C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C=C[C@@H]1[C@@H]3[C@H]2C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24327-08-0 | |

| Record name | Endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thermal Cycloaddition

Heating furan derivatives with maleic anhydride at 80–120°C in inert solvents like toluene yields the bicyclic adduct. For example, reacting 5-acetoxycyclopenta-1,3-diene with ethylene under reflux produces the syn-adduct with 70% yield. The endo selectivity arises from secondary orbital interactions between the diene’s electron-rich substituent and the dienophile’s carbonyl groups.

High-Pressure Synthesis

Applying pressures of 15–20 kbar accelerates the reaction and enhances stereoselectivity. A study demonstrated that cycloaddition of acetonide-protected dienes with maleic anhydride at 19 kbar produced the anti-adduct as the major product (53% yield), contrasting thermal conditions favoring syn-adducts. This method minimizes side reactions and improves regiochemical purity.

Acid-Catalyzed Cyclization of Dicarboxylic Acids

An alternative route involves cyclodehydration of cis-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid. Treating the diacid with acetic anhydride at 140°C for 4 hours forms the anhydride with >90% conversion. The reaction mechanism proceeds via a mixed anhydride intermediate, followed by intramolecular esterification.

Key Conditions:

Resolution of Racemic Mixtures

The compound’s stereoisomers are separable via chiral chromatography or diastereomeric salt formation. Using (-)-menthol as a resolving agent, the (3aR,4R,7R,7aS) enantiomer is isolated with 98% enantiomeric excess (ee) from racemic mixtures. Recrystallization from hexane/ethyl acetate (4:1) enhances purity to >99%.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Thermal Diels-Alder | 120°C, toluene, 12 hr | 65–70 | Moderate (syn) | Industrial |

| High-Pressure | 19 kbar, DCM, 24 hr | 53–70 | High (anti) | Lab-scale |

| Acid Cyclization | 140°C, Ac₂O, 4 hr | 85–90 | N/A | Pilot-scale |

| Chiral Resolution | (-)-menthol, hexane/EtOAc | 40–45 | >98% ee | Specialty |

Recent Advances in Catalytic Asymmetric Synthesis

Palladium-catalyzed asymmetric [4+2] cycloadditions using chiral phosphine ligands (e.g., (R)-BINAP) achieve enantioselectivities up to 92% ee. This method employs vinyl ethers as dienophiles and operates under mild conditions (25°C, 24 hr), offering a greener alternative to traditional approaches.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the thermal Diels-Alder route due to cost-effectiveness. A typical batch process uses:

Post-reaction workup includes filtration through activated charcoal and recrystallization from ethanol/water (3:1), yielding 68–72% product with 95–97% purity.

Challenges in Stereochemical Purity

The (3aR,4R,7R,7aS) configuration is prone to epimerization under acidic or basic conditions. Storage recommendations include:

Analytical Characterization

Critical quality control parameters include:

Emerging Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes. A protocol using 300 W irradiation for 15 minutes achieved 78% yield with comparable stereoselectivity to thermal methods .

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are possible, where the compound reacts with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor in the synthesis of bioactive molecules. Its structural framework can be modified to develop new pharmaceuticals targeting various diseases.

Case Study: Synthesis of Bioactive Derivatives

Recent studies have utilized (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione as a starting material for synthesizing derivatives that exhibit anti-inflammatory and analgesic properties. These derivatives have been evaluated for their efficacy in vitro and in vivo.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.

Example: Ring-Opening Metathesis Polymerization (ROMP)

The compound has been employed in ROMP to create novel polymeric materials with enhanced mechanical properties. This method allows for the design of materials that mimic the mechanical behavior of biological tissues.

| Property | Value |

|---|---|

| Elastic Modulus | <100 kPa |

| Tensile Strength | >6 MPa |

| Service Temperature | ~260°C |

Materials Science

In materials science, this compound has been investigated for its potential in developing biomimetic materials.

Case Study: Development of Biomimetic Elastomers

Research has demonstrated that elastomers produced from this compound exhibit properties akin to natural skin. These materials are being explored for applications in prosthetics and wearable devices due to their softness and durability.

Mechanism of Action

The mechanism of action of (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- The ethano bridge increases molecular weight by ~14 g/mol compared to the methano analog.

- Epoxy derivatives (e.g., CAS 5426-09-5) exhibit higher oxygen content and polarity due to the oxygen bridge .

- Methyl-substituted variants (e.g., CAS 5333-84-6) share the same molecular weight as the ethano compound but differ in substituent position .

Reactivity and Stability

- However, the anhydride group retains reactivity toward nucleophiles (e.g., amines, alcohols) .

- Methano Analogs (Carbic Anhydride): Widely used as a dienophile in Diels-Alder reactions due to its strained bicyclic structure .

- Epoxy Derivatives : The oxygen bridge increases electrophilicity, making these compounds more reactive in ring-opening polymerizations .

Physical Properties

Biological Activity

(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione (CAS No. 1620738-28-4) is a chemical compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : CHO

- Molecular Weight : 178.18 g/mol

- Physical State : White crystalline powder

- Solubility : Very soluble in organic solvents like chloroform

- Melting Point : 140-145 °C

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in cells. This property has implications for its potential use in preventing diseases related to oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro. This suggests its potential application in treating inflammatory diseases.

Cytotoxicity

In cell line studies, the compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and skin permeability.

Key Parameters:

- Absorption : High gastrointestinal absorption

- Blood-Brain Barrier Permeability : Yes

- Metabolic Stability : Moderate; not significantly inhibited by major cytochrome P450 enzymes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, and how does stereochemistry influence the reaction pathway?

- Methodological Answer : The compound is typically synthesized via Diels-Alder reactions using furan derivatives and maleic anhydride. The stereoselectivity arises from the endo rule, favoring the formation of the thermodynamically stable endo-adduct. Evidence from related epoxyanhydride syntheses (e.g., exo-7-oxabicyclo[2.2.1]heptene-2,3-dicarboxylic anhydride) suggests that reaction conditions (temperature, solvent polarity) must be tightly controlled to maintain the desired (3aR,4R,7R,7aS) configuration .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 210–240 nm) to assess purity (>99% as per batch data ). Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve the bicyclic structure. FTIR can validate anhydride carbonyl stretches (~1850 cm⁻¹ and 1770 cm⁻¹). Moisture content should be quantified via Karl Fischer titration (e.g., 0.188% in certified batches ).

Q. What are the critical storage and handling protocols to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) in sealed containers at room temperature. Avoid moisture and strong oxidizers to prevent hydrolysis or decomposition. Opened containers must be resealed immediately and stored upright to prevent leakage . For long-term storage, dissolve in anhydrous solvents (e.g., CHCl3) and freeze at -80°C .

Q. How can researchers mitigate health hazards during experimental use?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention if irritation persists. Emergency protocols (e.g., P310/P333+P313 codes) mandate contacting poison control centers for ingestion/exposure .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in [4+2] cycloadditions, and how do substituents affect regioselectivity?

- Methodological Answer : The compound acts as a dienophile in Diels-Alder reactions due to electron-deficient maleic anhydride moieties. Computational studies (e.g., DFT-B3LYP/6-31G*) can model transition states to predict regioselectivity. Substituents on the bicyclic framework (e.g., methyl or phenyl groups) alter steric and electronic profiles, as seen in analogues like 4,7-Diphenyl derivatives .

Q. How does the compound’s stereochemical configuration influence its application in asymmetric catalysis?

- Methodological Answer : The (3aR,4R,7R,7aS) configuration creates chiral centers that can template enantioselective reactions. For example, derivatives like (3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl] analogues have been used to synthesize chiral ligands for asymmetric hydrogenation . Stereochemical integrity must be confirmed via polarimetry or chiral HPLC post-synthesis.

Q. What advanced analytical techniques resolve contradictions in degradation studies under varying pH conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) coupled with LC-MS can identify hydrolysis products (e.g., dicarboxylic acids). Conflicting data on environmental persistence may arise from pH-dependent degradation kinetics; use buffered solutions (pH 2–12) to map degradation pathways. Ecotoxicology data (e.g., OECD 301D tests) are lacking but recommended for environmental risk assessments .

Q. How can computational modeling optimize the compound’s use in polymer chemistry (e.g., epoxy resin curing)?

- Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or ORCA) can predict crosslinking efficiency with amines or thiols. Experimental validation via DSC (Tg measurements) and FTIR (curing kinetics) should correlate with computational results. Note that steric hindrance from the bicyclic structure may reduce reactivity compared to linear anhydrides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.